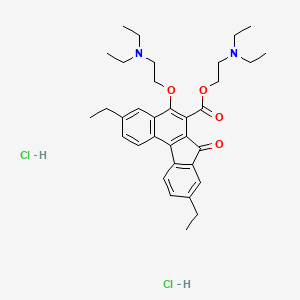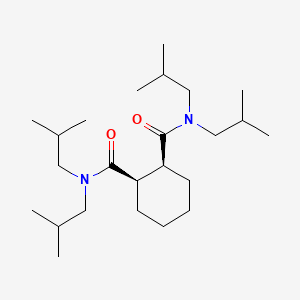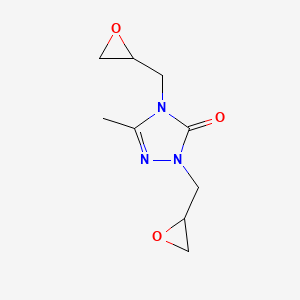
2,5-二羟基苯甲酸甲酯
概述
描述
Methyl 2,5-dihydroxybenzoate (2,5-DHB) is a naturally occurring organic compound found in many fruits and vegetables. It is a derivative of benzoic acid, and is a member of the hydroxybenzoic acid family. It is a colorless, crystalline solid that is soluble in water and alcohols. It is also known as methyl dihydroxybenzoate, methyl 2,5-dihydroxybenzoate, and 2,5-dihydroxybenzoic acid methyl ester.
科学研究应用
黑色素生成抑制
2,5-二羟基苯甲酸甲酯: , 也称为甲基龙胆酸,据报道具有抑制黑色素生成的作用 {svg_1}. 这一应用在皮肤病学和化妆品科学领域意义重大,该化合物可用于开发治疗色素沉着过度疾病的药物或作为美白产品中的成分。
杜鹃花醇的合成
在药理学中,甲基龙胆酸是合成杜鹃花醇的前体 {svg_2}, 由于其潜在的治疗特性,该化合物引起了人们的兴趣。能够从 2,5-二羟基苯甲酸甲酯合成此类分子扩展了创造新药和治疗方法的可能性。
介晶性质分析
该化合物的衍生物已被合成,并对其介晶性质进行了研究 {svg_3}. 这在材料科学领域特别重要,因为了解化合物的液晶行为可以导致开发用于显示器和传感器的高级材料。
镧系元素络合物的形成
2,5-二羟基苯甲酸甲酯: 衍生物已被用于与镧系元素形成络合物 {svg_4}. 这些络合物因其光谱和发光特性而受到研究,这些特性在光学材料的开发中很重要,包括用于激光器和 LED 的材料。
酪氨酸酶抑制
该化合物已被评估其抑制酪氨酸酶的能力,酪氨酸酶是黑色素生成过程中的关键酶 {svg_5}. 这一应用对色素沉着疾病的医疗治疗和用于护肤品的化妆品行业都有影响。
降低细胞毒性和致突变性
与对苯二酚相比,甲基龙胆酸显示出较低的细胞毒性和致突变活性 {svg_6}. 这种特性在毒理学和安全评估中至关重要,可以用于评估潜在的消费产品,确保该化合物对人体安全。
平面晶体结构分析
已确定 2,5-二羟基苯甲酸甲酯的平面晶体结构 {svg_7}. 这些信息在晶体学和分子建模领域非常有价值,有助于预测分子相互作用和稳定性。
可燃固体分类
作为可燃固体,2,5-二羟基苯甲酸甲酯的储存和处理受特定法规的约束 {svg_8}. 这方面对工业安全和环境科学至关重要,确保正确管理以防止事故和环境污染。
作用机制
Target of Action
Methyl 2,5-dihydroxybenzoate, also known as Methyl gentisate, is an alkyl ester of gentisic acid It is reported to show less cytotoxic and mutagenic activity than hydroquinone , suggesting that it may interact with cellular components involved in cytotoxicity and mutagenesis.
Mode of Action
It is known to have a potential to inhibit melanogenesis , which is the process of melanin production in the skin. This suggests that the compound may interact with enzymes or other proteins involved in the melanogenesis pathway.
Biochemical Pathways
Given its potential to inhibit melanogenesis , it can be inferred that it may affect the biochemical pathways involved in the production of melanin, a pigment responsible for the color of the skin, hair, and eyes.
Pharmacokinetics
The pharmacokinetic properties of Methyl 2,5-dihydroxybenzoate include fast absorption, high systemic clearance, and a short half-life . The oral bioavailability of Methyl 2,5-dihydroxybenzoate is reported to be 23% . These properties suggest that the compound is rapidly absorbed and cleared from the system, which may influence its bioavailability and therapeutic potential.
Result of Action
It is reported to show less cytotoxic and mutagenic activity than hydroquinone . This suggests that the compound may have protective effects against cellular damage and mutations.
安全和危害
Methyl 2,5-dihydroxybenzoate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation . It is also recommended to wear personal protective equipment/face protection and ensure adequate ventilation .
生化分析
Biochemical Properties
Methyl 2,5-dihydroxybenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to inhibit melanogenesis, which suggests interactions with enzymes involved in melanin synthesis . Additionally, the compound’s planar crystal structure may facilitate its binding to specific biomolecules, affecting their function .
Cellular Effects
Methyl 2,5-dihydroxybenzoate impacts various cell types and cellular processes. It has been shown to exhibit less cytotoxicity and mutagenicity compared to hydroquinone, indicating a safer profile for cellular applications . The compound influences cell signaling pathways, gene expression, and cellular metabolism, potentially through its interactions with enzymes and proteins involved in these processes .
Molecular Mechanism
At the molecular level, Methyl 2,5-dihydroxybenzoate exerts its effects through several mechanisms. It may bind to specific biomolecules, altering their activity. For example, its inhibition of melanogenesis suggests that it may interact with enzymes involved in melanin production . Additionally, the compound’s planar structure may facilitate its binding to other biomolecules, influencing their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2,5-dihydroxybenzoate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Methyl 2,5-dihydroxybenzoate is relatively stable, but its effects may diminish over time due to degradation . Long-term studies in vitro and in vivo are necessary to fully understand its temporal effects.
Dosage Effects in Animal Models
The effects of Methyl 2,5-dihydroxybenzoate vary with different dosages in animal models. Studies have shown that higher doses may lead to toxic or adverse effects, while lower doses may be more beneficial . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
Methyl 2,5-dihydroxybenzoate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound undergoes various metabolic transformations, including methylation, sulfate conjugation, and glucuronidation . These metabolic pathways influence the compound’s bioavailability and activity within the body.
Transport and Distribution
Within cells and tissues, Methyl 2,5-dihydroxybenzoate is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can impact its overall activity and effectiveness.
Subcellular Localization
Methyl 2,5-dihydroxybenzoate’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications.
属性
IUPAC Name |
methyl 2,5-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDPKUKRQHHZTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175841 | |
| Record name | Methyl dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
| Record name | Methyl 2,5-dihydroxybenzoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20812 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
2150-46-1 | |
| Record name | Methyl 2,5-dihydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl gentisate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,5-dihydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.753 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL DIHYDROXYBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS28B004KM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the biological activity of Methyl 2,5-dihydroxybenzoate?
A1: While the provided research articles don't extensively delve into biological activity, Methyl 2,5-dihydroxybenzoate was identified as a constituent of Illicium dunnianum . Additionally, it was shown to be a substrate for a novel chlorogenic acid esterase, Tan410, demonstrating its potential for biotransformation .
Q2: What are the structural characteristics of Methyl 2,5-dihydroxybenzoate?
A2: Methyl 2,5-dihydroxybenzoate is an organic compound with the molecular formula C8H8O4. Its structure comprises a benzene ring with a methyl ester group and two hydroxyl groups attached. The crystal structure is stabilized by extensive hydrogen-bonding interactions, forming centrosymmetrically related dimers .
Q3: Can you elaborate on the applications of Methyl 2,5-dihydroxybenzoate in synthetic chemistry?
A3: Methyl 2,5-dihydroxybenzoate plays a crucial role as a starting material for synthesizing more complex molecules. Specifically, its bis(triflates) derivative is a key substrate in palladium(0)-catalyzed Suzuki cross-coupling reactions. This reaction pathway has been successfully employed to synthesize functionalized para-terphenyls and meta-terphenyls , demonstrating its versatility in constructing complex aromatic systems.
Q4: What makes the Suzuki cross-coupling reactions involving Methyl 2,5-dihydroxybenzoate derivatives unique?
A4: The Suzuki cross-coupling reactions utilizing bis(triflates) of Methyl 2,5-dihydroxybenzoate exhibit remarkable site-selectivity . The reaction preferentially occurs at the carbon atom C-5, offering a controlled approach to building specific terphenyl isomers. This selectivity is crucial in organic synthesis for obtaining the desired product with high purity and yield.
Q5: Are there any interesting observations regarding the fluorescence of Methyl 2,5-dihydroxybenzoate?
A5: Interestingly, Methyl 2,5-dihydroxybenzoate is a product of the sonochemical hydroxylation of Methyl p-cyanobenzoate. This reaction yields a bright blue fluorescence, suggesting its potential as a fluorescent chemosensor . This fluorescent property opens avenues for its application in analytical chemistry and materials science.
Q6: What is the significance of identifying Methyl 2,5-dihydroxybenzoate in Illicium dunnianum?
A6: The identification of Methyl 2,5-dihydroxybenzoate in Illicium dunnianum contributes to the understanding of the plant's chemical composition . This discovery may pave the way for further investigations into the potential biological activities and applications of this plant and its constituents.
Q7: What analytical techniques are typically used to characterize Methyl 2,5-dihydroxybenzoate?
A7: Methyl 2,5-dihydroxybenzoate is commonly characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) . These techniques provide valuable information about the compound's structure, purity, and molecular weight.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3,5-diamino-N-[2-[[3-[2-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)methylamino]ethylamino]-3-oxopropyl]-methylamino]ethyl]-6-chloropyrazine-2-carboxamide](/img/structure/B1195203.png)






